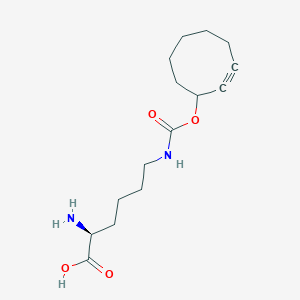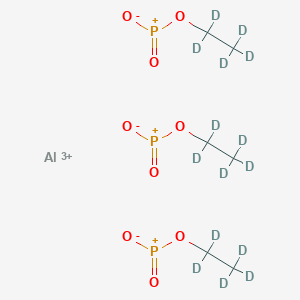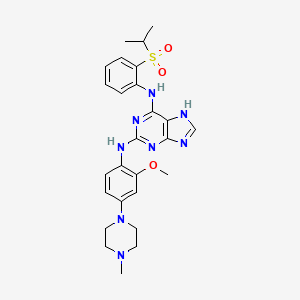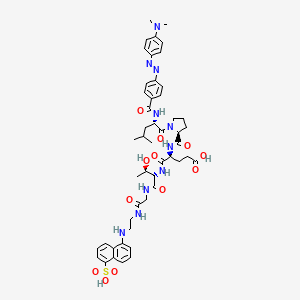![molecular formula C54H100O6 B12381882 [1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate is a complex organic compound that features deuterium atoms and long-chain fatty acid esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate typically involves multiple steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Esterification: Formation of ester bonds between the deuterated glycerol backbone and hexadecanoic acid. This step often requires the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Esterification of Nonadeca-10,13-dienoic Acid: The final step involves the esterification of nonadeca-10,13-dienoic acid with the deuterated glycerol backbone. This can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as chromatography and recrystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the nonadeca-10,13-dienoate moiety.
Reduction: Reduction reactions can target the ester groups or the double bonds, leading to various reduced products.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Epoxides, diols.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various esters and ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
Isotope Labeling: The deuterium atoms make this compound useful in isotope labeling studies to trace reaction pathways and mechanisms.
Synthesis Studies: It serves as a model compound for studying esterification and deuteration reactions.
Biology
Lipid Metabolism: Used in studies of lipid metabolism and transport due to its structural similarity to natural lipids.
Membrane Studies: Helps in understanding the behavior of deuterated lipids in biological membranes.
Medicine
Drug Delivery: Potential use in drug delivery systems due to its amphiphilic nature.
Diagnostic Imaging: Deuterated compounds can be used in nuclear magnetic resonance (NMR) imaging studies.
Industry
Material Science: Used in the development of deuterated materials with unique properties.
Catalysis: Serves as a substrate in catalytic studies to understand reaction mechanisms.
Wirkmechanismus
The mechanism of action of [1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate involves its interaction with biological membranes and enzymes. The deuterium atoms can influence the compound’s behavior in metabolic pathways, potentially altering enzyme activity and membrane fluidity. The ester bonds and double bonds in the molecule can undergo various biochemical transformations, contributing to its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] octadecanoate: Similar structure but with a saturated fatty acid chain.
[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate: Similar structure but with different positions of double bonds.
Uniqueness
Deuterium Labeling: The presence of deuterium atoms makes it unique for isotope studies.
Double Bonds: The specific positions of the double bonds in the nonadeca-10,13-dienoate moiety provide distinct chemical reactivity and biological activity.
This compound’s unique structural features and versatile applications make it a valuable subject of study in various scientific fields
Eigenschaften
Molekularformel |
C54H100O6 |
|---|---|
Molekulargewicht |
850.4 g/mol |
IUPAC-Name |
[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate |
InChI |
InChI=1S/C54H100O6/c1-4-7-10-13-16-19-22-25-26-27-30-33-36-39-42-45-48-54(57)60-51(49-58-52(55)46-43-40-37-34-31-28-23-20-17-14-11-8-5-2)50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3/h16,19,25-26,51H,4-15,17-18,20-24,27-50H2,1-3H3/b19-16-,26-25-/i49D2,50D2,51D |
InChI-Schlüssel |
DBPNKCYOLKUROS-FBUVSNCISA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)



![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)
![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)

![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)


![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)
methyl phosphate](/img/structure/B12381873.png)
